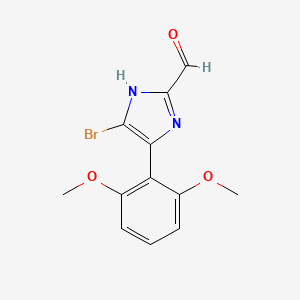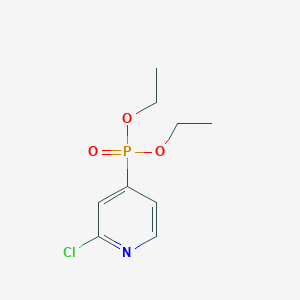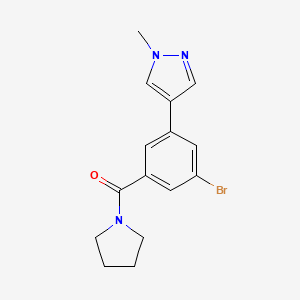
Exotoxin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Exotoxin A is a potent toxin produced by the bacterium Pseudomonas aeruginosa. It is considered one of the most toxic extracellular proteins produced by this pathogen. This compound belongs to a class of bacterial toxins that transfer the adenosine diphosphate ribose moiety of nicotinamide adenine dinucleotide cation to specific target proteins within eukaryotic cells . This toxin is known for its ability to inhibit protein synthesis in host cells, leading to cell death.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Exotoxin A is typically produced by culturing Pseudomonas aeruginosa under specific conditions that promote toxin production. The production of this compound is dependent on exogenous iron levels. The bacterium secretes the toxin into the culture medium, from which it can be purified .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Pseudomonas aeruginosa. The bacterium is grown in bioreactors with controlled environmental conditions, including temperature, pH, and nutrient supply. After sufficient growth, the culture medium is processed to isolate and purify this compound. This involves several steps, including filtration, precipitation, and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Exotoxin A undergoes several types of chemical reactions, including:
Oxidation: The toxin can be oxidized, leading to changes in its structure and activity.
Reduction: Reduction reactions can alter the disulfide bonds within the toxin, affecting its stability and function.
Substitution: Specific amino acid residues within the toxin can be substituted, impacting its enzymatic activity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Dithiothreitol, beta-mercaptoethanol.
Substitution Reactions: Site-directed mutagenesis using specific primers and enzymes.
Major Products: The major products formed from these reactions include modified forms of this compound with altered enzymatic activity and stability .
Wissenschaftliche Forschungsanwendungen
Exotoxin A has numerous applications in scientific research, including:
Chemistry: Used as a model protein to study protein folding, stability, and enzymatic activity.
Biology: Employed in studies of bacterial pathogenesis and host-pathogen interactions.
Medicine: Investigated for its potential use in targeted cancer therapies.
Industry: Utilized in the development of diagnostic assays and therapeutic agents.
Wirkmechanismus
Exotoxin A exerts its effects by inhibiting protein synthesis in eukaryotic cells. It does so by transferring the adenosine diphosphate ribose moiety from nicotinamide adenine dinucleotide cation to elongation factor 2, a key protein involved in the translocation of ribosomes during protein synthesis. This modification inactivates elongation factor 2, leading to the cessation of protein synthesis and ultimately cell death . The toxin binds to specific receptors on the surface of target cells, facilitating its entry into the cytoplasm where it exerts its toxic effects .
Vergleich Mit ähnlichen Verbindungen
- Diphtheria toxin
- Cholix toxin
- Shiga toxin
- Pertussis toxin
Exotoxin A’s unique structure and mode of action make it a valuable tool in scientific research and a potential therapeutic agent.
Eigenschaften
CAS-Nummer |
91262-95-2 |
|---|---|
Molekularformel |
C25H25N9O2 |
Molekulargewicht |
483.5 g/mol |
IUPAC-Name |
2-[[8-amino-6-(4,6-dimethyl-7-oxo-5H-pyrrolo[3,4-b]pyridin-3-yl)-2,7-naphthyridin-3-yl]amino]-6-methyl-5,8-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7-one |
InChI |
InChI=1S/C25H25N9O2/c1-13-16(9-28-23-18(13)11-33(3)25(23)36)19-6-14-7-20(27-10-17(14)24(26)29-19)30-21-8-15-4-5-32(2)22(35)12-34(15)31-21/h6-10H,4-5,11-12H2,1-3H3,(H2,26,29)(H,27,30,31) |
InChI-Schlüssel |
PYRBDKAMXQEVJR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2CN(C(=O)C2=NC=C1C3=NC(=C4C=NC(=CC4=C3)NC5=NN6CC(=O)N(CCC6=C5)C)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[2-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole](/img/structure/B13710996.png)









